molecular formula C10H18O B14677541 3-Propylidene-2-heptanone CAS No. 32064-70-3

3-Propylidene-2-heptanone

Cat. No.: B14677541
CAS No.: 32064-70-3
M. Wt: 154.25 g/mol
InChI Key: RPFLFIMXXWUZCL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylidene-2-heptanone is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a propylidene group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-2-heptanone can be achieved through several methods. One common approach involves the aldol condensation of heptanal with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Propylidene-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the reagents used.

Scientific Research Applications

3-Propylidene-2-heptanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propylidene-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    2-Heptanone: Another ketone with a similar carbon chain length but different functional group positioning.

    3-Pentanone: A shorter-chain ketone with similar reactivity.

    4-Heptanone: A positional isomer with the ketone group located at the fourth carbon.

Uniqueness: 3-Propylidene-2-heptanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its propylidene group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

32064-70-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3E)-3-propylideneheptan-2-one

InChI

InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h7H,4-6,8H2,1-3H3/b10-7+

InChI Key

RPFLFIMXXWUZCL-JXMROGBWSA-N

Isomeric SMILES

CCCC/C(=C\CC)/C(=O)C

Canonical SMILES

CCCCC(=CCC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.